

# (4-Phenylcycloheptyl)methanamine: Chemical Structure & Properties Guide

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## Compound of Interest

**Compound Name:** (4-Phenylcycloheptyl)methanamine  
**CAS No.:** 2344681-44-1  
**Cat. No.:** B2545101

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## Executive Summary

**(4-Phenylcycloheptyl)methanamine** is a bicyclic organic amine featuring a seven-membered cycloheptane ring substituted at the 1- and 4-positions. It represents a ring-expanded analog of the 4-phenylcyclohexylmethanamine scaffold, a motif frequently encountered in monoamine transporter inhibitors (e.g., sertraline analogs) and sigma receptor ligands. The expansion from a six- to a seven-membered ring introduces unique conformational flexibility, altering the spatial vector of the primary amine relative to the lipophilic phenyl ring, which can significantly modulate receptor binding affinity and selectivity.

## Chemical Identity & Physicochemical Profile

### Nomenclature & Identifiers

Property	Detail
IUPAC Name	(4-Phenylcycloheptyl)methanamine
Molecular Formula	C <sub>14</sub> H <sub>21</sub> N
Molecular Weight	203.33 g/mol
Core Scaffold	1,4-Disubstituted Cycloheptane
Key Functionality	Primary Amine (Basic), Phenyl Ring (Lipophilic)

## Predicted Physicochemical Properties

Data derived from structural homology with 4-phenylcyclohexyl analogs.

Parameter	Value (Predicted)	Context
LogP	3.6 – 3.9	Highly lipophilic; likely blood-brain barrier (BBB) permeable.
pKa	10.5 ± 0.2	Typical for primary aliphatic amines; protonated at physiological pH.
TPSA	26.02 Å <sup>2</sup>	Polar Surface Area dominated by the amine group; favorable for CNS penetration.
H-Bond Donors	2	Primary amine (-NH <sub>2</sub> ).
H-Bond Acceptors	1	Primary amine nitrogen.

## Structural & Conformational Analysis

### Stereochemistry: Cis/Trans Isomerism

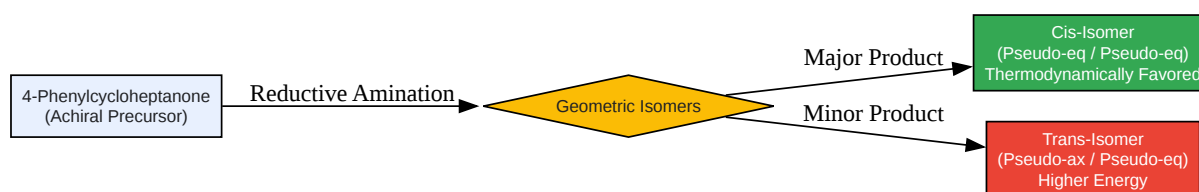
Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists primarily in a twist-chair conformation. The 1,4-substitution pattern creates two geometric isomers:

- Cis-Isomer: The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) and the phenyl group are on the same face of the ring.
- Trans-Isomer: The substituents are on opposite faces.

In the lowest energy twist-chair conformation, substituents prefer pseudo-equatorial positions to minimize transannular strain. The bulky phenyl group will strongly bias the equilibrium to place itself in a pseudo-equatorial position.

## Conformational Diagram (Graphviz)

The following diagram illustrates the relationship between the starting ketone, the geometric isomers, and their potential energy states.



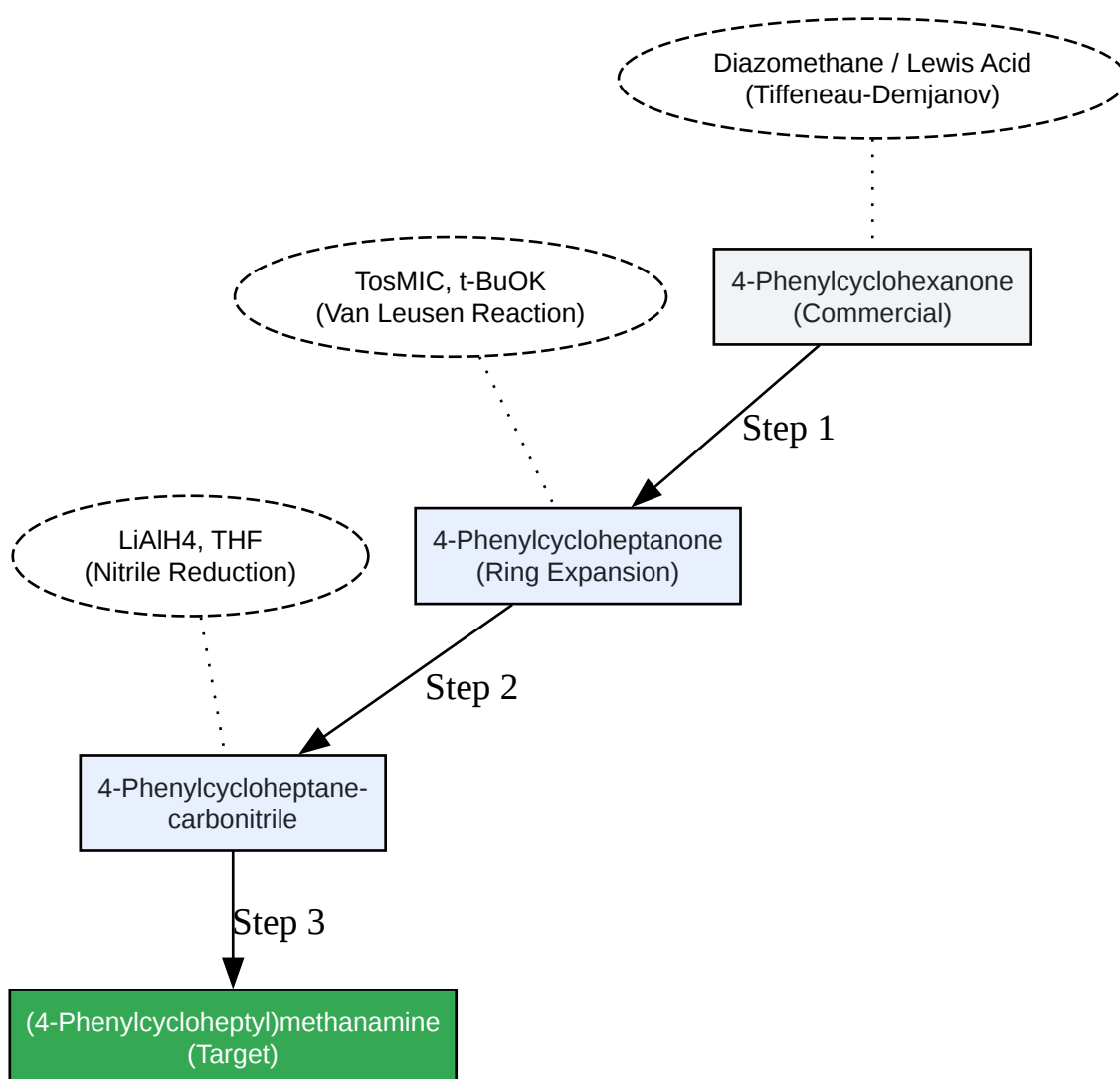
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Caption: Geometric isomerism in 1,4-disubstituted cycloheptanes. The cis-isomer allows both bulky groups to adopt pseudo-equatorial orientations, minimizing strain.

## Synthetic Methodology

Since **(4-phenylcycloheptyl)methanamine** is not a standard commodity chemical, it is synthesized from 4-phenylcycloheptanone. The synthesis involves ring expansion (if starting from cyclohexanone) followed by a homologation of the ketone to the primary amine.

## Synthesis Scheme



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Caption: Three-step synthetic route from commercial 4-phenylcyclohexanone to the target amine.

## Detailed Experimental Protocols

### Step 1: Synthesis of 4-Phenylcycloheptanone (Ring Expansion)

Rationale: Cycloheptanones are efficiently accessed via one-carbon insertion into cyclohexanones.

- Reagents: 4-Phenylcyclohexanone (1.0 eq), Trimethylsilyldiazomethane (TMSCHN<sub>2</sub>, 1.2 eq), Aluminum trichloride (AlCl<sub>3</sub>, 1.1 eq) or BF<sub>3</sub>·OEt<sub>2</sub>.

- Procedure: Dissolve 4-phenylcyclohexanone in anhydrous dichloromethane (DCM) at  $-78^{\circ}\text{C}$ . Add the Lewis acid catalyst. Slowly add  $\text{TMSCHN}_2$  dropwise to control the exotherm.
- Workup: Quench with saturated  $\text{NaHCO}_3$ , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).
- Yield: Typically 60–75%.

## Step 2: Conversion to Nitrile (Van Leusen Reaction)

Rationale: This reaction converts a ketone directly to a nitrile with one-carbon homologation, retaining the functionality at the same position.

- Reagents: 4-Phenylcycloheptanone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (t-BuOK, 2.5 eq).
- Solvent: Dimethoxyethane (DME) and Ethanol (trace).
- Procedure:
  - Dissolve TosMIC and the ketone in DME at  $0^{\circ}\text{C}$ .
  - Add t-BuOK in portions. The mixture is stirred at room temperature for 2–4 hours.
  - Heat to reflux for 30 minutes if conversion is slow.
- Outcome: Yields 4-phenylcycloheptanecarbonitrile. The cis isomer (nitrile equatorial) is generally favored thermodynamically.

## Step 3: Reduction to Amine

Rationale: Lithium Aluminum Hydride is the standard reagent for reducing nitriles to primary amines without affecting the phenyl ring.

- Reagents: 4-Phenylcycloheptanecarbonitrile (1.0 eq),  $\text{LiAlH}_4$  (2.0 eq).
- Solvent: Anhydrous THF or Diethyl Ether.
- Procedure:

- Suspend  $\text{LiAlH}_4$  in cold THF ( $0^\circ\text{C}$ ).
- Add the nitrile solution dropwise.<sup>[1][2]</sup>
- Reflux for 3 hours.
- Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) to precipitate aluminum salts.
- Purification: Filter salts, dry organic layer ( $\text{MgSO}_4$ ), and convert to the Hydrochloride salt (HCl/Ether) for stability and characterization.

## Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

Technique	Diagnostic Signal	Assignment
$^1\text{H}$ NMR	$\delta$ 7.1–7.4 ppm (m, 5H)	Phenyl aromatic protons.
$\delta$ 2.6–2.7 ppm (d, 2H)	$-\text{CH}_2\text{-NH}_2$ methylene protons (adjacent to amine).	
$\delta$ 2.5 ppm (m, 1H)	Methine proton at C4 (benzylic).	
$\delta$ 1.4–1.9 ppm (m, 12H)	Cycloheptane ring protons (complex multiplet).	
$^{13}\text{C}$ NMR	~148 ppm	Phenyl ipso-carbon.
~48 ppm	$-\text{CH}_2\text{-NH}_2$ carbon.	
~35–40 ppm	Cycloheptane ring carbons.	
IR	3300–3400 $\text{cm}^{-1}$	N-H stretch (primary amine).
MS (ESI)	$[\text{M}+\text{H}]^+ = 204.17$	Protonated molecular ion.

## Pharmacological Context (SAR)

This molecule serves as a versatile scaffold in medicinal chemistry, particularly for targets requiring a lipophilic domain separated from a basic nitrogen by a flexible linker.

## Potential Biological Targets

- **Sigma Receptors ( $\sigma_1/\sigma_2$ ):** The combination of a phenyl ring and a basic amine separated by a cycloalkyl spacer is a classic pharmacophore for Sigma-1 receptor ligands (neuroprotection, analgesia).
- **Monoamine Transporters (SERT/DAT/NET):** Structurally analogous to Sertraline (fused ring) and Venlafaxine (cyclohexanol), this open-ring analog may exhibit reuptake inhibition profiles.
- **NMDA Receptors:** While lacking the geminal substitution of PCP, the 1,4-substitution pattern is explored in "low-affinity" NMDA antagonists that minimize psychotomimetic side effects.

## Comparative SAR

- **vs. Cyclohexyl Analog:** The cycloheptyl ring is more flexible (entropy penalty upon binding) but also more lipophilic (LogP +0.5). This often increases non-specific binding but can access larger hydrophobic pockets in receptors.
- **vs. Piperidines:** Lacking the nitrogen within the ring (as in 4-phenylpiperidine opioids) removes the rigid directional vector of the lone pair, likely abolishing opioid activity but enhancing affinity for transporters.

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